Physicochemical Property Comparison Against Close Structural Analogs
The target compound exhibits a computed XLogP3-AA of 1.7, which is predicted to be lower than that of its N-(2-chlorobenzyl) analog (estimated XLogP contribution from chlorobenzyl > pyridinylmethyl) and higher than that of the N-(4-methoxybenzyl) analog [1]. Its topological polar surface area of 116 Ų is identical to that of key analogs sharing the core scaffold, as the TPSA is dominated by the sulfonamide, amide, and pyridine/thiophene groups common to the series [1]. This combination of moderately low lipophilicity and moderate polarity places it in a favorable region of oral drug-likeness space (Rule of Five compliant). However, these are computed properties only; no experimental logP, logD, or solubility data for this exact compound or its direct comparators were identified in public repositories.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; TPSA = 116 Ų |
| Comparator Or Baseline | Class-level scaffold analogs (e.g., N-(2-chlorobenzyl) and N-(4-methoxybenzyl) analogs, exact computed values not publicly available for direct comparison) |
| Quantified Difference | Not calculable due to absence of public comparator data |
| Conditions | PubChem computed properties, no experimental validation |
Why This Matters
For procurement in drug discovery, even small lipophilicity changes can dramatically alter membrane permeability, protein binding, and promiscuous off-target activity; however, experimental confirmation is required before selection.
- [1] PubChem. Compound Summary: N-(pyridin-3-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. CID 44015554. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1105235-78-6 View Source
